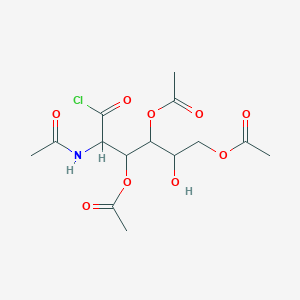
(5-Acetamido-3,4-diacetyloxy-6-chloro-2-hydroxy-6-oxohexyl) acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Acetamido-3,4-diacetyloxy-6-chloro-2-hydroxy-6-oxohexyl) acetate is a complex organic compound with the molecular formula C14H20ClNO8 This compound is characterized by its multiple functional groups, including acetamido, acetyloxy, chloro, hydroxy, and oxo groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Acetamido-3,4-diacetyloxy-6-chloro-2-hydroxy-6-oxohexyl) acetate typically involves multiple steps, each requiring specific reagents and conditions. One common synthetic route includes the following steps:
Chlorination: The addition of a chlorine atom to the molecule, often using reagents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).
Oxidation: The conversion of a hydroxyl group to a carbonyl group, often using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
化学反应分析
Types of Reactions
(5-Acetamido-3,4-diacetyloxy-6-chloro-2-hydroxy-6-oxohexyl) acetate can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of functional groups, such as the chloro group, with other substituents.
Hydrolysis: Cleavage of ester bonds to yield carboxylic acids and alcohols.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), potassium permanganate (KMnO4).
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols (RSH).
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the acetate groups would yield the corresponding carboxylic acids and alcohols.
科学研究应用
(5-Acetamido-3,4-diacetyloxy-6-chloro-2-hydroxy-6-oxohexyl) acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (5-Acetamido-3,4-diacetyloxy-6-chloro-2-hydroxy-6-oxohexyl) acetate involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. For example, the compound may inhibit enzymes by binding to their active sites or disrupt cellular processes by interacting with cell membranes.
相似化合物的比较
Similar Compounds
(5-Acetamido-3,4-diacetyloxy-6-chloro-2-hydroxy-6-oxohexyl) butyrate: Similar structure but with a butyrate group instead of an acetate group.
(5-Acetamido-3,4-diacetyloxy-6-chloro-2-hydroxy-6-oxohexyl) propionate: Similar structure but with a propionate group instead of an acetate group.
Uniqueness
The uniqueness of (5-Acetamido-3,4-diacetyloxy-6-chloro-2-hydroxy-6-oxohexyl) acetate lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both acetamido and chloro groups, for example, allows for unique substitution reactions that may not be possible with similar compounds.
属性
IUPAC Name |
(5-acetamido-3,4-diacetyloxy-6-chloro-2-hydroxy-6-oxohexyl) acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20ClNO9/c1-6(17)16-11(14(15)22)13(25-9(4)20)12(24-8(3)19)10(21)5-23-7(2)18/h10-13,21H,5H2,1-4H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXGKUQLZJSIPA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(C(C(C(COC(=O)C)O)OC(=O)C)OC(=O)C)C(=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20ClNO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
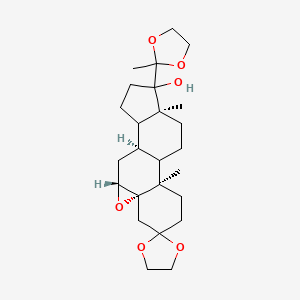
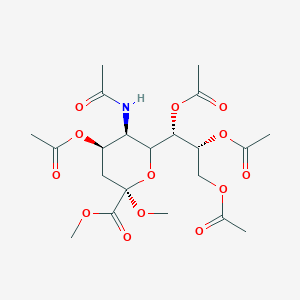
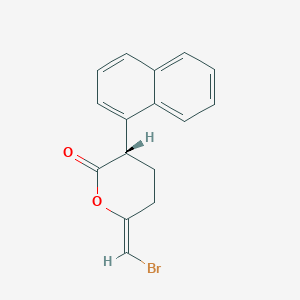
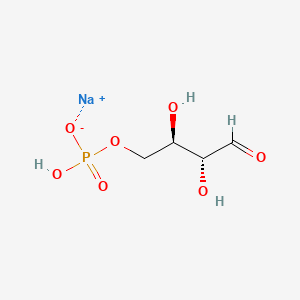
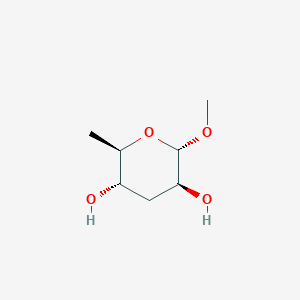
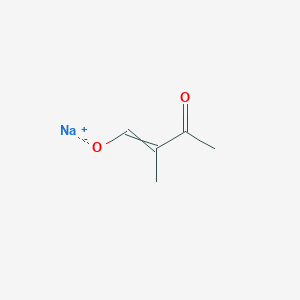
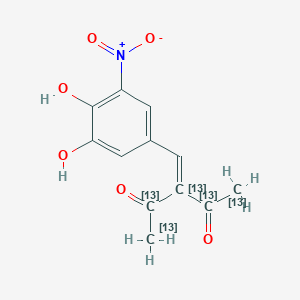
![(Z)-7-[(2R,3S,5R)-2-[2-(2-heptyl-1,3-dioxolan-2-yl)ethyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid](/img/structure/B1141020.png)
![(3aR,4R,5R,6aS)-Hexahydro-5-hydroxy-4-(3-oxo-1-decenyl)-2H-cyclopenta[b]furan-2-one 5-(4-Phenylbenzoate)](/img/structure/B1141022.png)

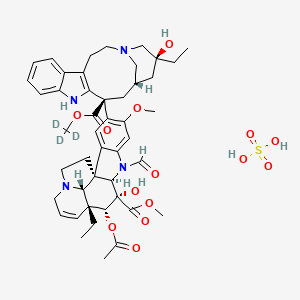

![methyl (3S,4S,5S,6S)-3,4,5-triacetyloxy-6-[3-acetyloxy-5-[2-(4-acetyloxyphenyl)ethenyl]phenoxy]oxane-2-carboxylate](/img/structure/B1141030.png)
